Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a chemical compound that features an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the carbamate moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Benzylimidazoline: Similar structure but lacks the carbamate group.
Tolazoline: Contains an imidazoline ring and is used as a vasodilator.
Clemizole: An antihistaminic agent with an imidazole ring.
Uniqueness
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the carbamate group, which can enhance its biological activity and stability. This structural feature distinguishes it from other imidazole derivatives and contributes to its potential therapeutic applications .
Biological Activity
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole-based compounds, including this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 2.43 - 7.84 |
HepG2 | 4.98 - 14.65 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that imidazole derivatives can act against a range of bacterial strains:
- Inhibition Studies : In vitro assays have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
A significant case study involved the evaluation of this compound in a preclinical model:
Study Overview :
- Objective : To assess the anticancer efficacy of this compound in vivo.
- Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.
Results :
- The treatment resulted in a significant reduction in tumor volume compared to control groups.
- Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the compound's mechanism as an apoptosis inducer.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-10(12-14-7-8-15-12)16-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
CWNJYUQRQKBNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCCN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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